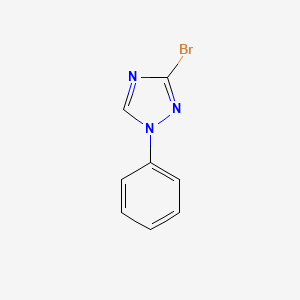

![molecular formula C20H24N10O10P2S2 B12064860 Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)

Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

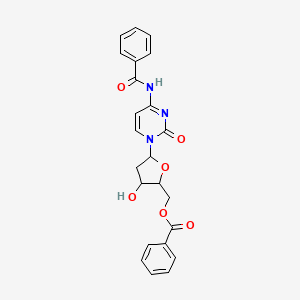

L'adénosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadénylyl-(3’–>5’)-, cyclique (2’–>5’)-nucléotide est un composé organique complexe qui appartient à la classe des nucléotides cycliques phosphorothioates. Ce composé est une forme modifiée de l'adénosine monophosphate (AMP) où le groupe phosphate est remplacé par un groupe phosphorothioate.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

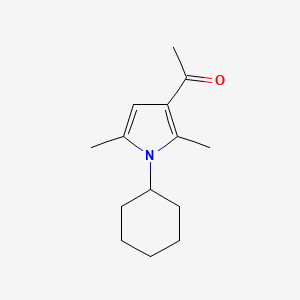

La synthèse de l'adénosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadénylyl-(3’–>5’)-, cyclique (2’–>5’)-nucléotide implique généralement les étapes suivantes :

Protection des groupes hydroxyles : Les groupes hydroxyles de l'adénosine sont protégés à l'aide de chlorure de tert-butyldiméthylsilyle (TBDMS) pour éviter les réactions indésirables.

Activation de la fraction acide phosphorique : La fraction acide phosphorique est activée à l'aide de chlorure d'oxalyle et de diméthylformamide (DMF) pour former un intermédiaire réactif.

Formation de phosphorothioate : L'intermédiaire activé est réagi avec des amines primaires pour former les phosphoramidates correspondants avec une haute stéréosélectivité au niveau de l'atome de phosphore.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliquent probablement des voies de synthèse similaires avec des optimisations pour une production à grande échelle. Ces optimisations peuvent inclure l'utilisation d'équipements de synthèse automatisés, des techniques de purification améliorées et des réactifs rentables.

Analyse Des Réactions Chimiques

Types de réactions

L'adénosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadénylyl-(3’–>5’)-, cyclique (2’–>5’)-nucléotide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des disulfures ou des sulfoxydes.

Réduction : Les réactions de réduction peuvent convertir le groupe phosphorothioate en forme de phosphoramidate.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe phosphorothioate est remplacé par d'autres nucléophiles.

Réactifs et conditions courantes

Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque (mCPBA)

Agents réducteurs : Dithiothréitol (DTT), borohydrure de sodium (NaBH4)

Nucléophiles : Ammoniac, amines primaires

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les disulfures, les sulfoxydes et divers dérivés substitués du composé d'origine.

Applications de la recherche scientifique

L'adénosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadénylyl-(3’–>5’)-, cyclique (2’–>5’)-nucléotide a plusieurs applications de recherche scientifique :

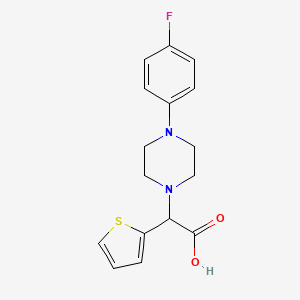

Chimie : Utilisé comme réactif en synthèse organique et comme unité de base pour des molécules plus complexes.

Biologie : Étudié pour son rôle dans les voies de signalisation cellulaire, en particulier celles impliquant l'adénosine monophosphate cyclique (AMPc).

Médecine : Enquête sur ses applications thérapeutiques potentielles, notamment comme agent anti-inflammatoire et dans le traitement de certains cancers.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés chimiques

Mécanisme d'action

Le mécanisme d'action de l'adénosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadénylyl-(3’–>5’)-, cyclique (2’–>5’)-nucléotide implique son interaction avec des cibles moléculaires et des voies spécifiques :

Cibles moléculaires : Le composé se lie aux récepteurs de l'adénosine et aux canaux ioniques contrôlés par les nucléotides cycliques.

Voies impliquées : Il module la voie de signalisation de l'AMPc, qui est impliquée dans divers processus cellulaires tels que la prolifération cellulaire, la différenciation et l'apoptose

Applications De Recherche Scientifique

Adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its role in cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).

Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes

Mécanisme D'action

The mechanism of action of adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to adenosine receptors and cyclic nucleotide-gated ion channels.

Pathways Involved: It modulates the cAMP signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis

Comparaison Avec Des Composés Similaires

Composés similaires

Adénosine 3’,5’-monophosphate cyclique (AMPc) : Un nucléotide naturel qui joue un rôle clé dans la signalisation cellulaire.

Guanosine 3’,5’-monophosphate cyclique (GMPc) : Un autre nucléotide cyclique impliqué dans les voies de signalisation.

Adénosine 5’-monophosphate (AMP) : Un précurseur de l'AMPc et impliqué dans le métabolisme énergétique.

Unicité

L'adénosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadénylyl-(3’–>5’)-, cyclique (2’–>5’)-nucléotide est unique en raison de son groupe phosphorothioate, qui confère des propriétés chimiques et biologiques distinctes. Cette modification améliore sa stabilité et sa résistance à la dégradation enzymatique, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C20H24N10O10P2S2 |

|---|---|

Poids moléculaire |

690.5 g/mol |

Nom IUPAC |

(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |

InChI |

InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?/m1/s1 |

Clé InChI |

IZJJFUQKKZFVLH-ZILBRCNQSA-N |

SMILES isomérique |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O |

SMILES canonique |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)